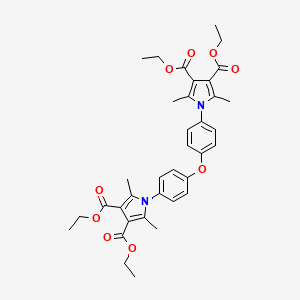

![molecular formula C22H19ClN4O B11218505 7-(3-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218505.png)

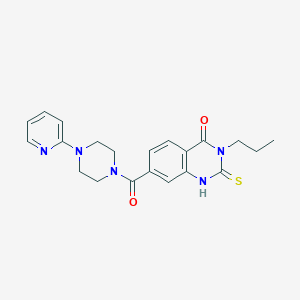

7-(3-chlorophenyl)-4-(morpholin-4-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core substituted with a chlorophenyl and a phenyl group, as well as a morpholine ring

Preparation Methods

The synthesis of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves several steps. One common method includes the following steps :

Starting Materials: The synthesis begins with the preparation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Reaction with Sodium tert-Butoxide: Under an inert atmosphere, sodium tert-butoxide and tetrahydrofuran (THF) are added to a reaction flask and stirred for 0.5 to 3 hours.

Addition of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is dissolved in THF and added dropwise to the reaction mixture at -10°C to 5°C. The mixture is then stirred at room temperature for 5 to 8 hours.

Addition of Chloromethyl Pivalate: Chloromethyl pivalate is added to the reaction mixture at -10°C to 5°C, followed by stirring at room temperature for 10 to 12 hours.

Isolation: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified by crystallization from n-heptane to obtain the desired compound with high purity and yield.

Chemical Reactions Analysis

4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine undergoes various chemical reactions, including:

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Cyclization: Cyclization reactions can be carried out to form fused ring systems, enhancing the compound’s structural complexity and potential biological activity.

Scientific Research Applications

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: The compound exhibits significant biological activity, making it a potential candidate for drug development and biochemical research.

Medicine: It has shown promise as an inhibitor of protein kinases, which are crucial targets in cancer therapy. Its ability to modulate kinase activity makes it a potential anticancer agent.

Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[7-(3-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways . One of the primary targets is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival. The compound acts as an ATP-competitive inhibitor of PKB, preventing its activation and subsequent phosphorylation of downstream substrates. This inhibition disrupts the PI3K-Akt-mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

4-[7-(3-Chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]morpholine can be compared with other pyrrolo[2,3-d]pyrimidine derivatives :

4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also potent inhibitors of protein kinases and have shown significant anticancer activity.

N-(4-Phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has demonstrated antitubercular activity and is non-cytotoxic to certain cell lines.

®-3-(7-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound is a selective inhibitor of Janus kinase 1 (JAK1) and has potential therapeutic applications in inflammatory diseases.

Properties

Molecular Formula |

C22H19ClN4O |

|---|---|

Molecular Weight |

390.9 g/mol |

IUPAC Name |

4-[7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]morpholine |

InChI |

InChI=1S/C22H19ClN4O/c23-17-7-4-8-18(13-17)27-14-19(16-5-2-1-3-6-16)20-21(24-15-25-22(20)27)26-9-11-28-12-10-26/h1-8,13-15H,9-12H2 |

InChI Key |

DVJGGMORWMEKGG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=NC=NC3=C2C(=CN3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

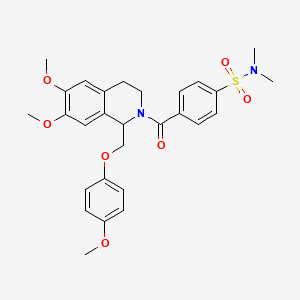

![7-(2-Chlorophenyl)-5-(3-methoxyphenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11218435.png)

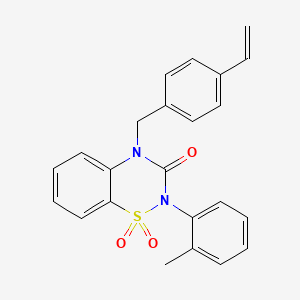

![1-(4-fluorophenyl)-4-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine](/img/structure/B11218448.png)

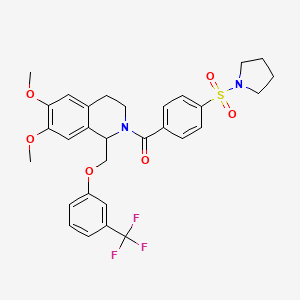

![7-(3-chlorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11218470.png)

![N'-[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B11218473.png)

![7-(5-Bromo-2-fluorophenyl)-5-(4-chlorophenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11218474.png)

![N-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B11218515.png)

![(2Z)-N-(5-chloro-2,4-dimethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B11218518.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11218521.png)

![5-(3,4-dimethoxyphenyl)-N-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11218526.png)